N-[2-(pentyloxy)benzoyl]-beta-alanine
Description
N-[2-(Pentyloxy)benzoyl]-beta-alanine is a synthetic organic compound characterized by a benzoyl group substituted with a pentyloxy chain at the 2-position of the benzene ring, conjugated to beta-alanine via an amide linkage. Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid, and its conjugation with aromatic moieties often enhances bioavailability or target specificity in pharmaceutical and biochemical contexts . For instance, beta-alanine derivatives like N-[4-(acetylamino)benzoyl]-beta-alanine (CAS 212198-64-6) and N-[[2-(benzimidazolyl)methyl]benzoyl]-beta-alanine (CAS 1408238-37-8) highlight the role of substituents in modulating solubility, metabolic stability, and biological activity .
Properties
IUPAC Name |
3-[(2-pentoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-3-6-11-20-13-8-5-4-7-12(13)15(19)16-10-9-14(17)18/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYTWQLSJBLFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity: The pentyloxy chain (C₅H₁₁O) in the target compound likely reduces aqueous solubility compared to methoxy (C₁H₃O) or acetylamino groups .
- Metabolic Stability : Longer alkoxy chains (e.g., pentyloxy) may slow oxidative metabolism compared to methoxy or hydroxy groups, as seen in tazadolene metabolites .
Spectroscopic Data
- NMR Trends: Benzamide derivatives with alkoxy substituents (e.g., Rip-B) show characteristic aromatic proton shifts at δ 6.8–7.5 ppm and carbonyl signals near δ 167–170 ppm in ¹³C-NMR . Beta-alanine conjugates exhibit additional peaks for the propanoic acid chain (e.g., δ 2.5–3.5 ppm for CH₂ groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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